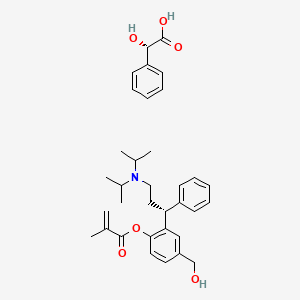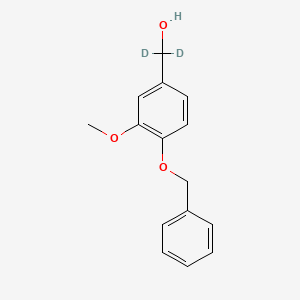
4-(Benzyloxy)-3-methoxy-benzyl Alcohol-d2
描述
4-(Benzyloxy)-3-methoxy-benzyl Alcohol-d2 is a deuterated compound, meaning it contains deuterium, a stable isotope of hydrogen. This compound is often used in scientific research due to its unique properties, which include increased stability and altered reaction kinetics compared to its non-deuterated counterpart.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)-3-methoxy-benzyl Alcohol-d2 typically involves the deuteration of 4-(Benzyloxy)-3-methoxy-benzyl alcohol. This can be achieved through various methods, including catalytic exchange reactions using deuterium gas or deuterated solvents. The reaction conditions often require a catalyst such as palladium on carbon (Pd/C) and elevated temperatures to facilitate the exchange of hydrogen atoms with deuterium .
Industrial Production Methods
Industrial production of deuterated compounds like this compound involves large-scale catalytic exchange processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the final product meets stringent quality standards .
化学反应分析
Types of Reactions
4-(Benzyloxy)-3-methoxy-benzyl Alcohol-d2 undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The benzyloxy and methoxy groups can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly employed
Major Products
Oxidation: 4-(Benzyloxy)-3-methoxy-benzaldehyde or 4-(Benzyloxy)-3-methoxy-benzoic acid.
Reduction: 4-(Benzyloxy)-3-methoxy-toluene.
Substitution: Various substituted derivatives depending on the nucleophile used
科学研究应用
4-(Benzyloxy)-3-methoxy-benzyl Alcohol-d2 is used in a variety of scientific research fields:
Chemistry: As a labeled compound in reaction mechanism studies and kinetic isotope effect experiments.
Biology: In metabolic studies to trace biochemical pathways.
Medicine: In drug development and pharmacokinetic studies to understand drug metabolism and distribution.
Industry: In the production of deuterated solvents and reagents for specialized applications .
作用机制
The mechanism of action of 4-(Benzyloxy)-3-methoxy-benzyl Alcohol-d2 involves its interaction with various molecular targets and pathways. The presence of deuterium alters the bond strength and reaction kinetics, which can affect the compound’s reactivity and stability. This makes it a valuable tool in studying reaction mechanisms and metabolic pathways .
相似化合物的比较
Similar Compounds
Benzyl Alcohol-α,α-d2: Another deuterated benzyl alcohol with similar applications.
Benzyl-d7 Alcohol: A more extensively deuterated compound used in similar research contexts.
Benzaldehyde-α-d1: A deuterated aldehyde used in oxidation studies
Uniqueness
4-(Benzyloxy)-3-methoxy-benzyl Alcohol-d2 is unique due to its specific substitution pattern, which provides distinct reactivity and stability compared to other deuterated benzyl alcohols. This makes it particularly useful in studies requiring precise control over reaction conditions and outcomes .
属性
IUPAC Name |
dideuterio-(3-methoxy-4-phenylmethoxyphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O3/c1-17-15-9-13(10-16)7-8-14(15)18-11-12-5-3-2-4-6-12/h2-9,16H,10-11H2,1H3/i10D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDBXFVPMVYQICB-KBMKNGFXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CO)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C1=CC(=C(C=C1)OCC2=CC=CC=C2)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


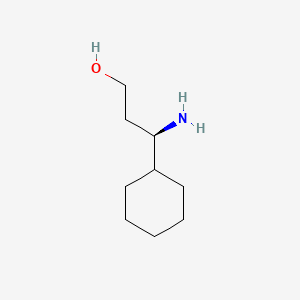
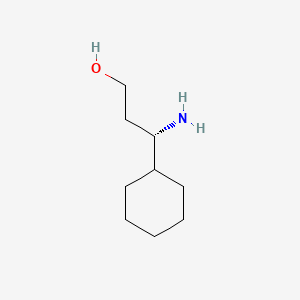

![2,2'-[4-(2-Methylpropoxy)-1,3-phenylene]bis[4-methyl-5-thiazolecarboxylic Acid](/img/structure/B568800.png)
![[(2R,5R)-5-(5-bromo-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B568806.png)
![2-(4-Nitrophenyl)ethyl (2S,4R)-4-acetylsulfanyl-2-[[(2-methylpropan-2-yl)oxycarbonyl-sulfamoylamino]methyl]pyrrolidine-1-carboxylate](/img/structure/B568807.png)
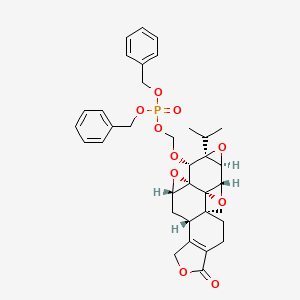

![trans-N1-[3-[2-[[(3-Chlorophenyl)methyl]amino]-4-pyrimidinyl]-1H-pyrazolo[3,4-d]pyrimidin-6-yl]-1,4-cyclohexanediamine Hydrochloride](/img/structure/B568812.png)
